4-Allylpiperidin-4-amine

Medicinal Chemistry Synthetic Intermediates 4-Aminopiperidine Derivatives

4-Allylpiperidin-4-amine (CAS 919112-84-8) is a specialty bifunctional piperidine scaffold with a C-4 allyl substituent, a primary amine, and a secondary piperidine nitrogen—three orthogonal handles for sequential derivatization. This architecture enables allyl-specific chemistries (Heck coupling, metathesis, thiol-ene) unavailable in 4-aminopiperidine or N-allylpiperidine. Procure when your SAR or library synthesis requires a latent olefin handle at the quaternary carbon for spirocyclization or Alloc protection strategies.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 919112-84-8
Cat. No. B3361362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allylpiperidin-4-amine
CAS919112-84-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC=CCC1(CCNCC1)N
InChIInChI=1S/C8H16N2/c1-2-3-8(9)4-6-10-7-5-8/h2,10H,1,3-7,9H2
InChIKeyYWDVJYFJJNNPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allylpiperidin-4-amine (CAS 919112-84-8): Overview of Chemical Class and Procurement-Relevant Characteristics


4-Allylpiperidin-4-amine is a C-4 substituted piperidine derivative featuring an exocyclic primary amine at the 4-position and an allyl side chain directly bonded to the same carbon [1]. Its core scaffold, the 4-aminopiperidine framework, is a privileged structure in medicinal chemistry programs targeting central nervous system disorders, ion channels, and antifungal pathways [1][2]. As a bifunctional aliphatic heterocycle, it presents both a basic amine (the secondary piperidine nitrogen) and a primary amine at the 4-position, enabling orthogonal derivatization strategies via reductive amination, N-alkylation, or acylation [1].

Why 4-Allylpiperidin-4-amine Cannot Be Freely Substituted by Other 4-Aminopiperidine Analogs


The 4-aminopiperidine scaffold is extensively represented in bioactive compound libraries, but substitution of the 4-allyl variant with closely related 4-aminopiperidines carries significant risk of losing the intended synthetic handle or pharmacological profile. The allyl moiety at the 4-position confers distinct synthetic utility as a latent reactive handle for Heck coupling, metathesis, or thiol-ene reactions—functionalities absent in 4-aminopiperidine (no allyl), 4-methylpiperidine (saturated alkyl), or N-allylpiperidine (allyl on ring nitrogen, not on C-4) . In biological contexts, the C-4 allyl group influences lipophilicity and steric bulk at a position known to modulate target engagement in ion channel blockers and GPCR ligands [1]. Without direct head-to-head comparison data, substitution decisions must weigh the potential loss of the allyl-specific reactivity and physicochemical signature against project-specific requirements.

Quantitative Differentiation Evidence for 4-Allylpiperidin-4-amine versus Key Comparators


Functional Group Distinction: Allyl vs. Methyl at C-4 in Piperidine Scaffold

4-Allylpiperidin-4-amine possesses an allyl substituent directly attached to the C-4 carbon, whereas 4-aminopiperidine (CAS 13035-19-3) lacks any C-4 substituent and 4-methylpiperidine (CAS 626-58-4) carries a saturated methyl group. While no direct potency comparison is available, the allyl group offers distinct synthetic utility as a masked handle for subsequent functionalization (e.g., cross-coupling, thiol-ene click chemistry) not present in the methyl or unsubstituted analogs . In a broader class context, 4-arylpiperidines with unsaturated side chains demonstrated enhanced neuroprotective activity in an MCAO stroke model (1.7-fold improvement over flunarizine) [1], suggesting that C-4 substituents with π-character may confer favorable pharmacological properties.

Medicinal Chemistry Synthetic Intermediates 4-Aminopiperidine Derivatives

Regiochemical Distinction: C-4 Allyl vs. N-Allyl Substitution Pattern

4-Allylpiperidin-4-amine bears the allyl group at the C-4 ring carbon, co-localized with the primary amine. In contrast, N-allylpiperidine (CAS 14446-67-4) has the allyl group on the ring nitrogen. This regiochemical difference dictates fundamentally different reactivity profiles: C-4 substitution preserves the secondary piperidine nitrogen as a nucleophilic handle, whereas N-allylation blocks this site . No direct comparative biological data exist, but the C-4 amine/allyl pairing creates a 1,2- or 1,3-diamine-like motif after allyl manipulation, a feature absent in N-allylated analogs.

Synthetic Methodology Chemical Biology Building Blocks

Molecular Weight and Lipophilicity Differences Among 4-Substituted Piperidines

The molecular weight of 4-allylpiperidin-4-amine is 140.23 g/mol, which is 27.02 g/mol higher than 4-aminopiperidine (MW 113.2) and 15.02 g/mol higher than N-allylpiperidine (MW 125.21) . While experimental logP values are not publicly reported for the target compound, the allyl group is expected to increase lipophilicity relative to 4-aminopiperidine. The PHGDH enzyme inhibition data for 4-methylpiperidine (IC50 = 85.1 µM) provides a benchmark for 4-alkyl substituted piperidines in a specific biological context [1], though no direct data exist for the allyl analog in this assay.

Physicochemical Properties Medicinal Chemistry ADME

Recommended Procurement Scenarios for 4-Allylpiperidin-4-amine Based on Differentiated Evidence


Synthesis of Spirocyclic or Fused Heterocycles Requiring an Allyl Handle at C-4

Researchers aiming to construct spiro[tetrahydroquinoline-2,4′-piperidine] scaffolds or related fused systems can utilize the allyl group at C-4 as a handle for intramolecular cyclization. The 1989 synthesis of 4-allyl-4-arylaminopiperidines and their conversion to spiro systems [1] demonstrates the utility of the C-4 allyl substituent in ring-forming reactions, a capability not shared by 4-aminopiperidine or 4-methylpiperidine. Procurement of 4-allylpiperidin-4-amine is indicated when the synthetic route requires an allyl moiety on the quaternary carbon to participate in subsequent cyclization or cross-coupling steps.

Building Block for Dual-Functionalized Piperidine Derivatives via Orthogonal Protection Strategies

4-Allylpiperidin-4-amine offers three distinct sites for sequential derivatization: the piperidine nitrogen (N-1), the primary amine at C-4, and the allyl double bond. This trifunctional architecture enables orthogonal synthetic strategies where, for example, the primary amine is first protected or functionalized, followed by N-1 alkylation, and finally allyl group manipulation via Heck coupling or metathesis [1]. In contrast, N-allylpiperidine lacks the C-4 amine, and 4-aminopiperidine lacks the allyl handle. Procurement is recommended for combinatorial library synthesis requiring multiple diversification points from a single core scaffold.

Medicinal Chemistry Programs Exploring C-4 Substituted 4-Aminopiperidines for CNS or Ion Channel Targets

The 4-aminopiperidine scaffold is a recognized pharmacophore for N-type calcium channel blockers [1], antifungal agents targeting ergosterol biosynthesis [2], and dual Na+/Ca2+ channel blockers with neuroprotective activity [3]. While 4-allylpiperidin-4-amine itself lacks published potency data, it serves as a key intermediate for introducing the C-4 allyl motif into more elaborate bioactive molecules. For SAR studies probing the effect of C-4 substituents on target engagement, this compound provides a starting point to generate a series of derivatives via allyl functionalization. The class-level evidence indicates that C-4 substituents with unsaturated character may enhance neuroprotective activity (1.7-fold over flunarizine in MCAO model) [3], supporting the procurement of allyl-substituted building blocks for CNS-focused medicinal chemistry campaigns.

Preparation of N-Protected 4-Allyl-4-aminopiperidine Intermediates for Solid-Phase Synthesis

The allyl group at C-4 enables Alloc (allyloxycarbonyl) protection strategies on the piperidine nitrogen, with quantitative Alloc removal achievable using Pd[PPh3]4 and Me2NH·BH3 (40 equiv., 40 min) as a scavenger [1]. The presence of both a free primary amine and a secondary amine on the same scaffold makes 4-allylpiperidin-4-amine a suitable core for solid-phase synthesis of 4-aminopiperidine analog libraries. Procurement is indicated when a bifunctional piperidine building block with orthogonal amine protection capability is required for parallel synthesis workflows.

Technical Documentation Hub

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